2-Fluoro-1H-imidazole
Overview
Description
“2-Fluoro-1H-imidazole” is a chemical compound with the molecular formula C3H3FN2 . It has an average mass of 86.068 Da and a monoisotopic mass of 86.028023 Da . It is also known by other names such as 1H-Imidazole, 2-fluoro-, 2-Fluor-1H-imidazol, and this compound HCl .
Synthesis Analysis
The synthesis of imidazoles, including “this compound”, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies used for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Chemical Reactions Analysis
Imidazoles, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular importance .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 224.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.6±22.6 °C .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds derived from 2-Fluoro-1H-imidazole have been synthesized and evaluated for their potential as antidepressant agents. For example, derivatives have shown significant serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies in vivo have identified compounds behaving as potential antidepressants and anxiolytics, highlighting their importance in developing new therapies for depression and anxiety disorders (Zagórska et al., 2016).
Nanomaterials and Bioactive Molecule Interactions
The interaction of imidazole derivatives with nanostructured materials, such as ZnO nanocrystals, has been extensively studied. These interactions are crucial for biomedical nanotechnology applications, including drug delivery and biosensing. Research has shown that the adsorption of imidazole on ZnO nanocrystals can significantly affect the electronic properties and binding interactions, offering insights into the design of nano-bio interfaces (Jayabharathi et al., 2015).
Materials Science: Membranes for PEMFC
In materials science, fluorinated copolymers bearing azole functions, including imidazole derivatives, have been synthesized for use in proton exchange membrane fuel cells (PEMFCs). These materials are designed to operate at low relative humidity, demonstrating the critical role of the azole group in membrane microstructure and proton conductivity (Campagne et al., 2013).
Cytotoxic Evaluation and Anticancer Studies
Imidazole derivatives have also been evaluated for their cytotoxicity against cancer cells. Synthesis and characterization of these compounds have facilitated docking studies and cytotoxic evaluations, underscoring their potential as anticancer agents. The study of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives has shown promising results against human breast cancer cell lines, indicating their utility in cancer research (Ganga & Sankaran, 2020).
Safety and Hazards
Safety information for “2-Fluoro-1H-imidazole” suggests that it may form combustible dust concentrations in air and is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment when handling this compound .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including “2-Fluoro-1H-imidazole”, is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
2-Fluoro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The chemical properties of imidazole, such as its solubility in water and other polar solvents, may influence its stability and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
2-Fluoro-1H-imidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound enhances its binding affinity and specificity towards certain biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of proteins, thereby affecting their function and the overall cellular response. Additionally, this compound has been reported to alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in this compound enhances its ability to form hydrogen bonds and van der Waals interactions with target biomolecules. This increased binding affinity can lead to the inhibition of enzymes such as cytochrome P450, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular metabolism and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .
Properties
IUPAC Name |
2-fluoro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFZAUNJFRYZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339888 | |
Record name | 2-Fluoro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57212-34-7 | |
Record name | 2-Fluoro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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